(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
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Description
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Damage Studies
Research has indicated that ethoxyquin, a related compound to the one , can induce DNA damage. For instance, Blaszczyk's study revealed DNA fragmentation caused by ethoxyquin in human lymphocytes, suggesting potential genotoxic effects (Blaszczyk, 2006).
Antioxidant and Preservative Use
Ethoxyquin, a compound structurally similar to (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea, is widely used as an antioxidant in animal feeds and can be carried over to food products of animal origin. Studies by Blaszczyk et al. have highlighted the safety and harmful effects of ethoxyquin in animals and humans (Blaszczyk, Skolimowski, & Materac, 2006).
Impact on Mitochondrial Respiratory Chain
Ethoxyquin has been shown to inhibit electron transport in the mitochondrial respiratory chain. Reyes et al. discovered that ethoxyquin could induce a strong concentration-dependent inhibition in preparations of intact liver mitochondria or submitochondrial particles (Reyes, Hernández, Melendez, & Gómez-Lojero, 1995).
Inhibition of Orexin-1 Receptor
Compounds similar to the one have been used to study the inhibition of the orexin-1 receptor, which plays a role in arousal-related processes, including stress. The study by Bonaventure et al. on a selective orexin-1 receptor antagonist highlighted its potential in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Genotoxicity Modulation
Research has also explored the modulation of genotoxicity by compounds like ethoxyquin. A study by Skolimowski et al. demonstrated how certain compounds could reduce DNA damage induced by ethoxyquin, suggesting potential applications in mitigating genotoxic effects (Skolimowski, Cieslinska, Zák, Osiecka, & Blaszczyk, 2010).
properties
IUPAC Name |
1-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-3-28-14-6-13-25-19(17-7-4-5-8-18(17)23-21(25)27)24-20(26)22-16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14H2,1-2H3,(H2,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDONLGFRULBJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.